Echitaminic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

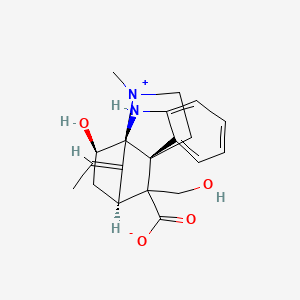

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(1S,9R,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-3-13-11-23(2)9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21-,23?/m0/s1 |

InChI Key |

AHPUGTDAOMLACC-LKURQQSKSA-N |

Isomeric SMILES |

C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@@H](C[C@@H]1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Echitaminic Acid Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitaminic acid, a pentacyclic indole alkaloid isolated from the trunk bark of Alstonia scholaris, represents a unique structural scaffold with potential pharmacological significance. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the experimental protocols for its isolation and the spectroscopic data that defined its molecular architecture. The information presented herein is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis of novel derivatives and the exploration of the therapeutic potential of this class of compounds.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, has a long history in traditional medicine for treating a variety of ailments. Its rich phytochemical profile, particularly its diverse array of indole alkaloids, has been the subject of extensive scientific investigation. In 2004, Salim, Garson, and Craik reported the isolation and characterization of several alkaloids from the trunk bark of A. scholaris collected in Timor, Indonesia, including the novel compound designated as this compound[1]. This guide focuses on the seminal work that led to the structural determination of this intricate natural product.

Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the powdered, dried trunk bark of Alstonia scholaris.

Experimental Protocol

Plant Material: Powdered, dried trunk bark (1 kg) of Alstonia scholaris was used as the starting material[1].

Extraction:

-

The powdered bark was extracted with 95% ethanol (6 x 3 L) at room temperature[1].

-

The resulting extract was evaporated in vacuo at a temperature below 40 °C to yield a crude extract[1].

-

The crude extract was subjected to an acid-base partition. It was partitioned between 3% hydrochloric acid (HCl) and diethyl ether (Et2O)[1].

-

The aqueous layer was then basified to pH 10 with sodium hydroxide (NaOH) and subsequently extracted with chloroform (CHCl3) to afford a crude alkaloidal fraction (2.0 g)[1].

Chromatographic Separation:

-

The crude alkaloidal fraction was separated by normal-phase flash chromatography[1].

-

A solvent gradient of increasing polarity, starting with dichloromethane (CH2Cl2), followed by ethyl acetate (EtOAc), and finally methanol (MeOH), was employed to elute the different components[1].

-

This process yielded several known alkaloids and the new compound, this compound[1].

Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data for this compound [1]

| Ionization Mode | Observed m/z | Molecular Formula | Interpretation |

| High-Resolution ESI-MS | [M]+ | C21H26N2O4 | Molecular Ion |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 135.8 | - |

| 3 | 51.9 | 3.65, m |

| 5 | 53.0 | 3.45, m |

| 6 | 34.5 | 2.20, m; 1.95, m |

| 7 | 57.1 | - |

| 8 | 131.0 | - |

| 9 | 122.3 | 7.50, d, 7.5 |

| 10 | 120.0 | 7.10, t, 7.5 |

| 11 | 128.0 | 7.30, t, 7.5 |

| 12 | 108.0 | 7.00, d, 7.5 |

| 13 | 145.2 | - |

| 14 | 34.8 | 2.50, m; 2.05, m |

| 15 | 30.0 | 2.30, m |

| 16 | 46.0 | 4.80, s |

| 18 | 12.8 | 1.65, d, 7.0 |

| 19 | 139.0 | 5.60, q, 7.0 |

| 20 | 96.1 | - |

| 21 | 53.4 | 4.10, d, 12.0; 3.90, d, 12.0 |

| N1-H | - | 11.2, br s |

| N4-CH3 | 42.9 | 2.80, s |

| 17-CO2H | 175.0 | - |

Note: Some NMR assignments for known compounds were revised in the original publication. The data presented here is based on the reported values for this compound.

The elucidation of the complex polycyclic structure of this compound was made possible by detailed analysis of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, which allowed for the establishment of proton-proton and proton-carbon correlations, ultimately leading to the definitive assignment of the chemical structure.

Synthesis and Biological Activity

To date, a total synthesis of this compound has not been reported in the scientific literature. Furthermore, the initial report on its isolation did not include any data on its biological activity[1]. Further research is required to explore potential synthetic routes and to evaluate its pharmacological properties.

Logical Workflow of Structure Elucidation

The following diagram illustrates the logical workflow from the collection of the plant material to the final structure determination of this compound.

Conclusion

The structure of this compound, a complex indole alkaloid, was successfully elucidated through a systematic process of extraction, isolation, and comprehensive spectroscopic analysis. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for chemists and pharmacologists. The absence of reported synthetic routes and biological activity data highlights significant opportunities for future research in this area, which could lead to the development of novel therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide to the Natural Sources of Echitamine

A Note on Terminology: This guide focuses on Echitamine , a significant indole alkaloid. Initial searches for "Echitaminic acid" did not yield substantial results, suggesting a possible typographical error in the original query. The available scientific literature extensively covers Echitamine, which aligns with the context of natural product chemistry and drug development. One study did mention the isolation of this compound from Alstonia glaucescens, however, the vast majority of research focuses on echitamine from Alstonia scholaris.[1]

Introduction

Echitamine is a complex monoterpenoid indole alkaloid that has garnered significant interest within the scientific community. It is primarily isolated from various species of the genus Alstonia, most notably Alstonia scholaris, commonly known as the Devil's Tree.[2] This compound is recognized for its diverse pharmacological activities, which include but are not limited to, anticancer, anti-inflammatory, and antimalarial properties.[2] This technical guide provides a comprehensive overview of the natural sources of Echitamine, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an elucidation of its biosynthetic pathway.

Natural Sources of Echitamine

The principal natural source of Echitamine is the evergreen tropical tree, Alstonia scholaris , belonging to the Apocynaceae family.[2] This plant is native to the Indian subcontinent and Southeast Asia.[2] Echitamine is predominantly found in the stem bark and root bark of the tree.[3] The milky sap of Alstonia scholaris is also rich in alkaloids.[2]

Other species of the Alstonia genus have also been reported to contain Echitamine and related alkaloids. For instance, Alstonia boonei , a species found in Africa, is another source of this alkaloid.[4][5] Additionally, a study on Alstonia glaucescens reported the presence of 17-O-acetyl-Nb-demethyl echitamine, echitamidine-N-Oxide, and Nb-demethyl echitamine, which are structurally related to Echitamine.[1]

Quantitative Data on Echitamine Content

The concentration of Echitamine in its natural sources can vary depending on geographical location, season of collection, and the specific part of the plant utilized. The following table summarizes available quantitative data from scientific literature.

| Plant Species | Plant Part | Extraction Method | Yield/Concentration | Reference |

| Alstonia scholaris | Stem Bark | Percolation with 95% ethanol followed by column chromatography | 120 mg of pure Echitamine from 300 g of dried bark | |

| Alstonia scholaris | Stem Bark | Maceration with 90% alcohol followed by acid-base extraction and crystallization | Not explicitly quantified, but a crystalline hydrochloride salt was obtained. | [6] |

| Alstonia scholaris | Stem Bark | Extraction with 95% ethanol | 15% w/w yield of crude ethanolic extract from dried bark powder | [7] |

| Alstonia scholaris | Leaves | Soxhlet extraction with methanol followed by GC-MS analysis | 3.61% of the total identified components in the essential oil were alkaloids. | [8] |

Experimental Protocols for Isolation and Purification

The isolation of Echitamine from its natural sources typically involves a multi-step process of extraction and chromatographic purification. Below are detailed methodologies synthesized from various cited studies.

1. Preparation of Plant Material:

-

The stem or root bark of Alstonia scholaris is collected, washed, and shade-dried.

-

The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.[7]

2. Extraction:

-

Maceration/Percolation: The powdered plant material is subjected to extraction with a polar solvent, most commonly ethanol (90-95%) or methanol.[6][9] The process involves soaking the powder in the solvent for an extended period (from several days to two months), with occasional shaking to ensure thorough extraction.[6]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol.[9]

-

The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

3. Fractionation and Purification:

-

Acid-Base Extraction for Alkaloid Enrichment: The crude extract is often subjected to an acid-base extraction to separate the alkaloids from other phytochemicals. The extract is dissolved in an acidic solution (e.g., 20% acetic acid or 3% HCl), which protonates the basic alkaloids, making them water-soluble.[6][7] The acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NaOH to pH 10) to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform.[7]

-

Solvent Partitioning: The crude extract can be re-extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and chloroform, to achieve a preliminary separation of compounds.[7]

-

Column Chromatography: The enriched alkaloid fraction is subjected to column chromatography for further purification. Silica gel is commonly used as the stationary phase.[9] The column is eluted with a gradient of solvents, typically mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or chloroform and methanol.[7]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the target compound.

-

Crystallization: The purified fractions containing Echitamine are pooled, and the solvent is evaporated. The residue can be recrystallized from a suitable solvent system (e.g., n-hexane and ethyl acetate) to obtain pure crystalline Echitamine.

4. Structural Elucidation:

-

The identity and purity of the isolated Echitamine are confirmed using various spectroscopic techniques, including:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

The melting point of the isolated compound is also determined and compared with the literature value (around 286°C for Echitamine).

Biosynthesis of Echitamine

Echitamine is a sarpagan-type monoterpenoid indole alkaloid. The biosynthesis of this class of compounds is a complex enzymatic process that originates from primary metabolites. The general pathway is as follows:

-

Precursor Formation: The biosynthesis begins with the amino acid tryptophan and the monoterpenoid secologanin .[10]

-

Formation of Strictosidine: Tryptophan is decarboxylated to tryptamine, which then condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form strictosidine . Strictosidine is the universal precursor for all monoterpenoid indole alkaloids.[10]

-

Formation of Geissoschizine: Strictosidine undergoes a series of enzymatic transformations, including deglucosylation, to form geissoschizine .

-

Formation of the Sarpagan Skeleton: Geissoschizine is then oxidatively cyclized by a cytochrome P450-dependent enzyme known as sarpagan bridge enzyme (SBE) to form the characteristic sarpagan-type indole alkaloid skeleton.[11]

-

Further Tailoring Steps: The initial sarpagan skeleton undergoes further enzymatic modifications, such as reduction, deformylation, and decarbomethoxylation, leading to the diverse array of sarpagan alkaloids, including Echitamine.[11]

Mandatory Visualizations

References

- 1. phcogrev.com [phcogrev.com]

- 2. ddtjournal.net [ddtjournal.net]

- 3. Isolation of Echitamine Chloride from the Root and Root-bark of Alstonia scholaris R. Br. [zenodo.org]

- 4. scispace.com [scispace.com]

- 5. Studies on the Pharmacology of Echitamine, an Alkaloid from the Stem Bark of Alstonia boonei L. (Apocynaceae) | Semantic Scholar [semanticscholar.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijpsr.com [ijpsr.com]

- 8. ijpbs.com [ijpbs.com]

- 9. ijnrd.org [ijnrd.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Pathway of Echitamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpenoid indole alkaloid (MIA) found in Alstonia scholaris, has garnered significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the echitamine biosynthetic pathway. It details the enzymatic steps from the universal MIA precursor, strictosidine, to the formation of the characteristic akuammiline scaffold, which is a key branch point leading to echitamine. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of relevant enzymes, and presents visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

Alstonia scholaris, a medicinal plant from the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids (MIAs).[1] Among these, echitamine stands out due to its complex chemical architecture and reported therapeutic potential. The biosynthesis of MIAs is a complex process involving numerous enzymatic steps and intermediates, starting from the condensation of tryptamine and secologanin to form strictosidine.[2][3] This guide focuses on the specific branch of the MIA pathway in A. scholaris that leads to the formation of echitamine, with a particular emphasis on the recently elucidated steps in the biosynthesis of the related alkaloid, akuammiline.

The Echitamine Biosynthetic Pathway

The biosynthesis of echitamine is intricately linked to the formation of the akuammiline alkaloid scaffold. While the complete enzymatic sequence to echitamine is still under investigation, recent advances have shed light on the crucial upstream steps.

From Strictosidine to Geissoschizine: The Common MIA Pathway

The biosynthesis of all MIAs, including echitamine, commences with the formation of strictosidine. This reaction is catalyzed by strictosidine synthase (STR) , which facilitates a Pictet-Spengler condensation between tryptamine and secologanin.[4][5] Subsequently, strictosidine β-glucosidase (SGD) removes the glucose moiety from strictosidine, leading to the formation of a reactive aglycone that is then converted to geissoschizine.[6]

The Akuammiline Branch: A Key Diversification Point

Geissoschizine serves as a critical branch-point intermediate in the biosynthesis of various MIA skeletons.[6][7] In Alstonia scholaris, specific enzymes channel geissoschizine towards the akuammiline scaffold, a key structural feature of echitamine.

A pivotal enzyme in this branch is rhazimal synthase (AsRHS) , a cytochrome P450 enzyme that catalyzes the cyclization of geissoschizine to form rhazimal.[6][8] This step is crucial for establishing the characteristic C7-C16 bond of the akuammilan-type alkaloids.[9] Following this, rhazimal reductase (AsRHR) , an NADPH-dependent oxidoreductase, reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol.[4][6] The final step in the formation of the core akuammiline structure is catalyzed by akuammiline synthase (AsAKS) , a BAHD acyltransferase, which acetylates rhazimol to produce akuammiline.[4][6]

Proposed Late-Stage Biosynthesis of Echitamine

While the enzymatic conversion of an akuammiline-type precursor to echitamine has not yet been fully elucidated, the total synthesis of echitamine has been achieved from deacetylakuammiline, a close analog of the biosynthetic intermediate.[1][10] This chemical synthesis involved a position-selective Polonovski-Potier reaction, suggesting that analogous enzymatic oxidation and rearrangement reactions could be involved in the natural biosynthetic pathway. It is hypothesized that a series of oxidative and cyclization steps, likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, transform the akuammiline scaffold into the final complex structure of echitamine.

Quantitative Data

Quantitative analysis of MIAs in Alstonia scholaris provides valuable information for understanding the regulation and optimization of their production.

Table 1: Quantitative Analysis of Monoterpenoid Indole Alkaloids in Alstonia scholaris

| Compound | Plant Part | Concentration Range | Analytical Method | Reference |

| Scholaricine | Leaves, Barks | Not specified | UHPLC-Q-TOF-MS | [11] |

| 19-epi-scholaricine | Leaves, Barks | Not specified | UHPLC-Q-TOF-MS | [11] |

| Vallesamine | Leaves, Barks | Not specified | UHPLC-Q-TOF-MS | [11] |

| Picrinine | Leaves, Barks | Not specified | UHPLC-Q-TOF-MS | [11] |

| Picralinal | Leaves, Barks | Not specified | UHPLC-Q-TOF-MS | [11] |

| Multiple MIAs | Leaves, Fruits, Barks | Varied (see original paper for details) | NMR | [12] |

Note: Specific quantitative data for echitamine biosynthesis intermediates are currently limited in the literature.

Experimental Protocols

The characterization of enzymes in the MIA biosynthetic pathway involves a combination of molecular biology, protein expression, and analytical chemistry techniques.

Identification and Cloning of Biosynthetic Genes

Putative genes encoding biosynthetic enzymes are often identified through transcriptomic analysis of A. scholaris tissues with high alkaloid accumulation.[13] Homology-based cloning, using sequences of known MIA biosynthetic enzymes from other plant species, is also a common strategy.[6]

Heterologous Expression and Purification of Enzymes

Candidate genes are typically cloned into expression vectors for heterologous expression in systems like Escherichia coli or Saccharomyces cerevisiae.[14] Recombinant proteins can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) for in vitro characterization.

In Vitro Enzyme Assays

A typical assay for a cytochrome P450 enzyme like AsRHS involves the following components in a suitable buffer (e.g., phosphate buffer, pH 7.4):

-

Microsomal fraction or purified recombinant P450 enzyme

-

NADPH-cytochrome P450 reductase (CPR)

-

Substrate (e.g., geissoschizine)

-

NADPH as a cofactor

The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C). The reaction is then quenched (e.g., with an organic solvent like ethyl acetate) and the products are extracted for analysis.

The activity of an oxidoreductase like AsRHR can be assayed by monitoring the consumption of NADPH at 340 nm using a spectrophotometer. A typical reaction mixture includes:

-

Purified recombinant enzyme

-

Substrate (e.g., rhazimal)

-

NADPH

The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm is measured over time.

The activity of a BAHD acyltransferase like AsAKS can be determined by incubating the purified enzyme with:

-

Substrate (e.g., rhazimol)

-

Acyl-CoA donor (e.g., acetyl-CoA)

The reaction is carried out in a suitable buffer, and the formation of the acetylated product (akuammiline) is monitored by LC-MS.

Product Identification and Quantification

The products of the enzyme assays are typically analyzed and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).[11][15] Comparison of retention times and mass spectra with authentic standards is used for product confirmation.

Visualizations

Biosynthetic Pathway of Echitamine Precursors

Caption: Proposed biosynthetic pathway leading to echitamine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for MIA biosynthetic enzyme characterization.

Conclusion and Future Perspectives

Significant progress has been made in unraveling the biosynthetic pathway of akuammiline-type alkaloids in Alstonia scholaris, providing a solid foundation for understanding the formation of the closely related echitamine. The identification of key enzymes such as AsRHS, AsRHR, and AsAKS opens up opportunities for metabolic engineering and synthetic biology approaches to produce these valuable compounds. Future research should focus on elucidating the late-stage enzymatic steps that convert the akuammiline scaffold into echitamine. This will likely involve the discovery of novel cytochrome P450 monooxygenases and other tailoring enzymes. A complete understanding of the echitamine biosynthetic pathway will not only be a significant scientific achievement but also pave the way for the sustainable production of this promising natural product for potential therapeutic applications.

References

- 1. Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudoakuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 7. MIACYC - Geissoschizine Cyclase: A Discovery Revolutionizing the Understanding and Synthesis of Pharmacologically Important Monoterpenoid Indole Alkaloids [miacyc.univ-tours.fr]

- 8. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Harnessing the spatial and transcriptional regulation of monoterpenoid indole alkaloid metabolism in Alstonia scholaris leads to the identification of broad geissoschizine cyclase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Isolation of Echitaminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid is a naturally occurring indole alkaloid that has been isolated from plants of the Alstonia genus, specifically from the trunk bark of Alstonia scholaris and Alstonia glaucescens. As a member of the complex family of monoterpenoid indole alkaloids, this compound is of interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting available data in a structured format to aid in further research and development.

Discovery and Natural Sources

This compound was first reported in scientific literature as a constituent of Alstonia glaucescens by Keawpradub and colleagues in 1994. Later, in 2004, Salim and a team of researchers also identified and isolated this compound from the trunk bark of Alstonia scholaris collected in Timor, Indonesia[1]. These findings established the natural origin of this alkaloid and paved the way for further investigation into its chemical and biological properties. The Alstonia genus is well-known for producing a wide array of structurally complex and biologically active indole alkaloids.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in readily available literature. However, based on its isolation from natural sources and its chemical structure, some key properties can be inferred and have been partially documented.

| Property | Data | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₄ | [2] |

| CAS Number | 7163-44-2 | [2] |

| Appearance | Amorphous powder (inferred) | |

| Melting Point | Not reported | |

| Optical Rotation | Not reported |

Experimental Protocols

While the seminal papers by Salim et al. (2004) and Keawpradub et al. (1994) describe the isolation of this compound, the detailed experimental protocols are not fully accessible in the public domain. However, a general workflow for the isolation of indole alkaloids from Alstonia species can be constructed based on common phytochemical practices and information from related studies.

General Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of the plant material, followed by purification using various chromatographic techniques.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies (Hypothetical Reconstruction):

-

Extraction:

-

Air-dried and powdered trunk bark of Alstonia scholaris or Alstonia glaucescens is subjected to exhaustive extraction with methanol or ethanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like methanol or ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following is a representative table of expected chemical shifts for a molecule with the proposed structure of this compound.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Aromatic protons | Aromatic carbons |

| Olefinic protons | Olefinic carbons |

| Aliphatic protons | Aliphatic carbons |

| Protons adjacent to N | Carbons adjacent to N |

| Carboxylic acid proton | Carboxylic carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₁H₂₆N₂O₄), the expected molecular ion peak [M+H]⁺ would be at m/z 383.19.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H (Indole) | ~3400 |

| C=O (Carboxylic Acid) | ~1700 |

| C=C (Aromatic/Olefinic) | 1600 - 1450 |

| C-N | 1350 - 1000 |

Biological Activity

Information regarding the specific biological activities of purified this compound is limited in the public domain. However, the Alstonia genus is a rich source of indole alkaloids with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is plausible that this compound may also possess some of these activities. Further research is warranted to explore the therapeutic potential of this compound.

Signaling Pathways

Currently, there is no published research detailing the interaction of this compound with any specific signaling pathways. Given the cytotoxic and anti-inflammatory activities of other Alstonia alkaloids, potential areas of investigation could include pathways related to apoptosis, cell cycle regulation, and inflammatory responses.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This compound is an indole alkaloid with a defined chemical structure, isolated from Alstonia scholaris and Alstonia glaucescens. While its discovery and initial characterization have been reported, a significant gap exists in the publicly available detailed experimental protocols, comprehensive quantitative data, and in-depth biological activity studies. This technical guide consolidates the available information and highlights the areas where further research is needed to fully understand the chemical and pharmacological profile of this compound. The structural features of this compound suggest that it may hold potential for drug discovery, and this guide serves as a foundational resource for scientists interested in pursuing further investigations.

References

Echitaminic Acid: A Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid, an indole alkaloid, has been identified as a constituent of the medicinal plant Alstonia scholaris. This technical guide provides a comprehensive summary of the currently available chemical and biological information on this compound, intended to support research and drug development efforts. While a complete physicochemical profile remains to be fully elucidated, this document consolidates the existing knowledge and highlights areas for future investigation.

Core Chemical Properties

This compound is a complex organic molecule with the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 370.44 g/mol | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: A comprehensive search of available scientific literature did not yield specific experimental values for the melting point, boiling point, solubility, and pKa of this compound. Further experimental characterization is required to determine these fundamental physicochemical parameters.

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently available in the public domain. Such data is critical for the unambiguous identification and structural elucidation of the compound.

Experimental Protocols: Isolation of Indole Alkaloids from Alstonia scholaris

While a specific protocol for the isolation of this compound from the fruits of Alstonia scholaris is not detailed in the available literature, a general methodology for the extraction and fractionation of indole alkaloids from the bark of this plant can be adapted. The following workflow represents a typical approach.

A generalized workflow for the isolation of indole alkaloids from Alstonia scholaris.

Methodology Details:

-

Extraction: The dried and powdered plant material (e.g., bark) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using either maceration or a Soxhlet apparatus to obtain a crude extract.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This typically involves dissolving the extract in an acidic aqueous solution and then extracting with an immiscible organic solvent. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent like chloroform.

-

Chromatographic Separation: The resulting crude alkaloid fraction is then subjected to column chromatography over a stationary phase such as silica gel. A gradient of solvents with increasing polarity is used to elute the different components.

-

Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Potential Signaling Pathway Involvement

As an indole alkaloid, this compound may interact with various cellular signaling pathways. While specific studies on this compound are lacking, many indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial regulator of cell proliferation, differentiation, and apoptosis.

A potential signaling pathway for indole alkaloids like this compound.

Note: This diagram illustrates a simplified representation of the MAPK pathway and a hypothetical point of intervention for an indole alkaloid. The precise mechanism of action for this compound has not been experimentally determined.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential for further scientific investigation. The current body of knowledge is limited to its basic chemical formula and its origin. To unlock its potential for drug development and other applications, a concerted effort is needed to:

-

Isolate and Purify this compound: A robust and scalable protocol for the isolation of this compound from Alstonia scholaris needs to be developed and optimized.

-

Determine Physicochemical Properties: Experimental determination of its melting point, boiling point, solubility in various solvents, and pKa is essential.

-

Acquire Spectroscopic Data: Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) is required for full structural confirmation and as a reference for future studies.

-

Investigate Biological Activity: In-depth studies are needed to elucidate the specific biological activities of this compound and to identify its molecular targets and mechanism of action, including its potential effects on signaling pathways such as the MAPK pathway.

This technical guide serves as a foundational resource and a call to action for the scientific community to further explore the chemical and biological properties of this compound.

A Technical Guide to the Solubility of Echitaminic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitaminic acid, an indole alkaloid of interest for its potential pharmacological activities, presents a critical need for well-characterized physicochemical properties to advance its research and development. A fundamental parameter in this regard is its solubility in various organic solvents, which directly impacts its formulation, extraction, purification, and analytical characterization. This technical guide provides a comprehensive overview of the known and inferred solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and logical workflows to guide researchers in handling this compound. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages general principles of indole alkaloid solubility and provides a robust framework for its empirical determination.

Introduction to this compound

This compound is a complex indole alkaloid, a class of naturally occurring compounds characterized by a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Alkaloids, in general, are known to be sparingly soluble in water but exhibit better solubility in organic solvents.[1] The specific solubility of any given alkaloid, however, is highly dependent on its unique structural features, including the presence of functional groups that can participate in hydrogen bonding and other intermolecular interactions. Understanding the solubility of this compound is a crucial first step in its journey from a research compound to a potential therapeutic agent.

Inferred Solubility of this compound

Table 1: Qualitative Solubility of Indole Alkaloids in Common Organic Solvents

This table provides a general overview of the expected solubility of indole alkaloids, including this compound, in various organic solvents. It is crucial to note that these are qualitative inferences and empirical determination is necessary for precise quantitative values.

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, facilitating interaction with the polar functionalities of indole alkaloids. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including many alkaloids.[2] |

| Ethers | Diethyl Ether | Moderately Soluble | Ethers are generally good solvents for alkaloids, though polarity differences can affect the degree of solubility. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a variety of organic molecules. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is often used in the extraction and chromatography of alkaloids.[3] |

| Hydrocarbons | Benzene, Toluene, Hexane | Sparingly to Moderately Soluble | The nonpolar nature of hydrocarbons makes them less effective at solvating the more polar indole alkaloid structures. Solubility is expected to be lower than in polar solvents.[2] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar aprotic solvents are generally excellent solvents for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol is required. The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4] This is followed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), for quantification.

Principle of the Shake-Flask Method

An excess amount of the solid compound (this compound) is agitated in a specific organic solvent at a constant temperature until the solution reaches saturation and equilibrium is established. After the separation of the undissolved solid, the concentration of the dissolved solute in the clear supernatant is quantified.[4]

Materials and Equipment

-

This compound (high purity, crystalline solid)

-

Organic solvents (analytical or HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

Experimental Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Addition of Solute: Add an excess amount of crystalline this compound to a pre-weighed scintillation vial. The excess is crucial to ensure that saturation is achieved.

-

Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid phase.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A general reverse-phase HPLC method can be developed for the quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV detection at a wavelength where this compound has significant absorbance, or Mass Spectrometry for higher selectivity and sensitivity.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area against the concentration.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Flow for Assessing this compound Solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be published, a strong qualitative understanding can be inferred from the behavior of the broader class of indole alkaloids. For drug development professionals, researchers, and scientists, it is imperative to move beyond inference and obtain precise experimental data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for achieving this. The systematic determination of solubility in a range of pharmaceutically relevant organic solvents will be a critical enabler for the future development of this compound as a potential therapeutic agent.

References

Echitaminic Acid: A Comprehensive Technical Review for Drug Discovery Professionals

For Immediate Release

This technical guide provides an in-depth review of the existing scientific literature on echitaminic acid, an indole alkaloid isolated from various plant species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge on its chemical properties, biological activities, and experimental protocols, while also highlighting areas for future research.

Core Chemical and Physical Properties

This compound is a naturally occurring alkaloid primarily found in the bark of plants from the Alstonia and Winchia genera, including Alstonia scholaris, Alstonia glaucescens, and Winchia calophylla.[1][2][3] Its fundamental properties are summarized below:

| Property | Value |

| CAS Number | 7163-44-2[2][4][5] |

| Molecular Formula | C₂₁H₂₆N₂O₄[2][5] |

| Molecular Weight | 370.44 g/mol [2] |

Quantitative Analysis of Biological Activity

The body of research on this compound, while not extensive, has revealed several biological activities. The following table presents the available quantitative data for this compound and its closely related derivatives to facilitate comparative analysis.

| Compound | Bioactivity | IC₅₀ (µM) | Target / Cell Line |

| This compound | Cytotoxicity | 75.3 | Human Leukemia (HL-60)[6] |

| N(1)-Methyl-echitaminic acid | Cytotoxicity | 51.4 | Human Leukemia (HL-60)[6] |

| N(1)-Methyl-echitaminic acid | Acetylcholinesterase Inhibition | ~52.6 | -[6] |

| Echitamine chloride | Pancreatic Lipase Inhibition | 10.92 | -[7] |

Experimental Methodologies

Detailed experimental protocols for the study of this compound are not consistently reported. However, based on the available literature, the following general methodologies have been employed.

Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process:

-

Solvent Extraction: Dried and powdered plant material, such as the trunk bark, is extracted using a polar solvent like methanol or ethanol.[8]

-

Liquid-Liquid Fractionation: The crude extract undergoes partitioning between immiscible solvents of varying polarities to achieve initial separation of compounds.

-

Chromatographic Purification: The resultant fractions are subjected to column chromatography, often using silica gel, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.[8]

Biological Assays

-

Cytotoxicity Evaluation: The cytotoxic effects of this compound have been assessed using the human leukemic cell line HL-60.[6] Standard protocols for this type of assay generally involve treating the cells with varying concentrations of the compound and measuring cell viability after a defined incubation period using methods such as the MTT assay.

-

Enzyme Inhibition Analysis:

-

Acetylcholinesterase Inhibition: The inhibitory potential of N(1)-methyl-echitaminic acid against acetylcholinesterase was determined.[6] A common method for this is the spectrophotometric Ellman's assay, which measures the enzymatic hydrolysis of a substrate.

-

Pancreatic Lipase Inhibition: The inhibitory activity of echitamine chloride against pancreatic lipase was quantified.[7] Such assays typically measure the inhibition of the enzymatic breakdown of a lipid substrate.

-

Visualizing Workflows and Potential Mechanisms

To provide a clearer understanding of the processes involved in the research of this compound and its potential mode of action, the following diagrams have been generated.

Caption: A generalized experimental workflow for the isolation and bio-evaluation of this compound.

References

- 1. ijnrd.org [ijnrd.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Biological Origin of Echitaminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid is a monoterpenoid indole alkaloid belonging to the akuammiline class.[1][2] These alkaloids are characterized by a complex, cage-like molecular architecture. This compound has been isolated from the trunk bark of Alstonia scholaris, a tree belonging to the Apocynaceae family, which is widely used in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the biological origin of this compound, including its biosynthetic pathway, methods for its isolation and characterization, and available quantitative data.

Biosynthesis of this compound

The biosynthesis of this compound begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids.

The Shikimate Pathway and Formation of Tryptophan

The shikimate pathway starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to produce chorismate. Chorismate is a key branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The indole ring of this compound is derived from tryptophan.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The biosynthesis of monoterpenoid indole alkaloids (MIAs) is initiated by the condensation of tryptamine, formed from the decarboxylation of tryptophan, and the monoterpenoid secologanin. This crucial step is catalyzed by strictosidine synthase to yield strictosidine, the universal precursor for all MIAs.

The Post-Strictosidine Pathway to the Akuammiline Scaffold

Following its formation, strictosidine undergoes deglycosylation and a series of rearrangements to form geissoschizine, a central intermediate in the biosynthesis of various MIA classes.[4] In Alstonia scholaris, the pathway then diverges. The enzyme rhazimal synthase (AsRHS), a cytochrome P450, catalyzes the intramolecular cyclization of geissoschizine through the formation of a C7-C16 bond to produce rhazimal.[4][5] Rhazimal is the entry point to the akuammiline class of alkaloids.[4] Subsequent enzymatic steps, including reduction by an NADPH-dependent oxidoreductase and acetylation by a BAHD acyltransferase, lead to the formation of the core akuammiline structure.[4][5] While the precise enzymatic steps from rhazimal to this compound have not been fully elucidated, it is known that this compound is a derivative of other akuammiline alkaloids where a methoxy group is converted to a carboxylic acid.[6]

Quantitative Data

Quantitative data on the specific concentration of this compound in Alstonia scholaris is limited. However, some studies have quantified the total alkaloid content and the yields of various extracts from the bark.

| Plant Part | Extraction Method | Analyte | Concentration/Yield | Reference |

| Bark | - | Total Alkaloids | 0.200% | [3] |

| Stem Bark | 85% Ethanol | Ethanolic Extract | 15% of dried bark | [7] |

| Stem Bark | 85% Ethanolic Extract | Hexane Fraction | 340 g from 450 g extract | [7] |

| Stem Bark | 85% Ethanolic Extract | Chloroform Fraction | 460 g from 450 g extract | [7] |

| Stem Bark | 85% Ethanolic Extract | Ethyl Acetate Fraction | 560 g from 450 g extract | [7] |

| Stem Bark | 85% Ethanolic Extract | n-Butanol Fraction | 600 g from 450 g extract | [7] |

Experimental Protocols

Isolation of Alkaloids from Alstonia scholaris Bark

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the extraction and fractionation of alkaloids from Alstonia scholaris bark can be compiled from several sources.

1. Plant Material Preparation:

-

The bark of Alstonia scholaris is collected, shade-dried, and coarsely powdered.[7]

2. Extraction:

-

The powdered bark is extracted exhaustively with 95% ethanol at room temperature or using a Soxhlet apparatus.[7]

-

The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude ethanolic extract is suspended in distilled water and acidified with 3% HCl.

-

The acidic aqueous solution is then washed with a non-polar solvent like hexane to remove neutral and weakly basic compounds.

-

The aqueous layer is collected and the pH is adjusted to approximately 10 by adding a base (e.g., NaOH).

-

The basic solution is then extracted with a chlorinated solvent such as chloroform to yield the crude alkaloidal fraction.[7]

4. Chromatographic Purification:

-

The crude alkaloidal fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with less polar solvents and gradually increasing the polarity (e.g., a chloroform:methanol gradient).[7]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound (this compound) are pooled.

-

Further purification can be achieved using preparative high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).[7]

Characterization of this compound

The structure of this compound, like other alkaloids, is typically elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the indole chromophore.

Conclusion

This compound is a structurally complex indole alkaloid originating from the shikimate pathway in Alstonia scholaris. Its biosynthesis proceeds through the key intermediates tryptophan, strictosidine, and geissoschizine, with the enzyme rhazimal synthase playing a pivotal role in directing the pathway towards the akuammiline scaffold. While general methods for the isolation of alkaloids from its plant source are established, specific quantitative data and detailed isolation protocols for this compound remain to be published. Further research is warranted to fully elucidate the terminal steps of its biosynthetic pathway and to quantify its presence in Alstonia scholaris, which will be valuable for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. phcogrev.com [phcogrev.com]

- 4. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Dataset of 1H-nuclear magnetic resonance and mass spectra of surface modified Poly(amidoamine) dendrimers with LFC131 peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

The Metabolic Journey of Echitamine: A Technical Guide to its Conversion to Echitaminic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpenoid indole alkaloid from Alstonia scholaris, is a compound of significant interest due to its diverse pharmacological activities. Understanding its metabolic fate is crucial for the development of safe and effective therapeutics. This technical guide provides an in-depth exploration of the metabolic conversion of echitamine to its metabolite, echitaminic acid. While direct experimental studies on this specific biotransformation are not extensively documented in publicly available literature, this guide synthesizes current knowledge on alkaloid metabolism to propose the most probable enzymatic pathways. It details hypothetical mechanisms, outlines comprehensive experimental protocols for their investigation, and presents expected quantitative data based on analogous reactions. Visualizations of the proposed metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Echitamine is a complex indole alkaloid isolated from the bark of Alstonia scholaris, a plant with a long history of use in traditional medicine. The pharmacological profile of echitamine is broad, exhibiting activities such as anticancer and antimalarial effects. The biotransformation of xenobiotics, including alkaloids, is a critical determinant of their pharmacokinetic and pharmacodynamic properties, influencing their efficacy, duration of action, and potential for toxicity. One of the known metabolites of echitamine is this compound, which was first reported as an isolate from Alstonia scholaris by Salim et al. in 2004. The conversion of the methyl ester group in echitamine to a carboxylic acid in this compound suggests a hydrolytic or oxidative metabolic process. This guide will delve into the plausible enzymatic pathways responsible for this transformation.

Proposed Metabolic Pathways for the Conversion of Echitamine to this compound

Based on the established principles of drug metabolism and the known biotransformation of similar alkaloid structures, two primary enzymatic pathways are proposed for the conversion of echitamine to this compound:

-

Pathway 1: Hydrolysis by Carboxylesterases.

-

Pathway 2: Oxidative Cleavage by Cytochrome P450 Enzymes.

Pathway 1: Carboxylesterase-Mediated Hydrolysis

Carboxylesterases (CEs) are a superfamily of serine hydrolases that are ubiquitously expressed, with high concentrations in the liver and intestine. They play a crucial role in the hydrolysis of a wide variety of ester-containing drugs and xenobiotics. The conversion of the methyl ester moiety of echitamine to a carboxylic acid is a classic example of a reaction catalyzed by these enzymes.

Mechanism: The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group at the active site of the carboxylesterase on the carbonyl carbon of the echitamine methyl ester. This forms a tetrahedral intermediate, which then collapses to release methanol and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases this compound.

Pathway 2: Cytochrome P450-Mediated Oxidative Cleavage

Cytochrome P450 (CYP) enzymes, primarily located in the liver, are a major family of enzymes involved in the phase I metabolism of a vast array of xenobiotics. While primarily known for hydroxylation and other oxidative reactions, CYPs can also catalyze the oxidative cleavage of esters.

Mechanism: This proposed pathway involves the hydroxylation of the methyl group of the ester moiety by a CYP enzyme to form an unstable hemiacetal intermediate. This intermediate would then spontaneously decompose to yield this compound and formaldehyde. This mechanism is a known route for the metabolism of certain esters by CYP isoforms.

Experimental Protocols for Investigating Echitamine Metabolism

To elucidate the precise metabolic pathway of echitamine to this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Metabolism using Liver Microsomes

This experiment aims to determine if echitamine is metabolized by hepatic enzymes and to identify the major metabolites.

Materials:

-

Echitamine

-

This compound standard

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and echitamine in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS for the presence of echitamine and this compound.

-

Include control incubations without NADPH to assess non-enzymatic degradation.

Enzyme Inhibition Studies

To identify the specific enzyme families involved, selective inhibitors can be used in the in vitro metabolism assay.

Materials:

-

Same as in 3.1.

-

Selective inhibitors for carboxylesterases (e.g., bis-p-nitrophenyl phosphate - BNPP)

-

Selective inhibitors for specific CYP450 isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

Protocol:

-

Follow the protocol in 3.1.

-

Prior to the addition of echitamine, add a specific inhibitor at a known concentration to the reaction mixture.

-

Compare the rate of this compound formation in the presence and absence of the inhibitor. A significant decrease in metabolite formation suggests the involvement of the inhibited enzyme.

Recombinant Enzyme Assays

To confirm the involvement of a specific enzyme, assays with purified, recombinant enzymes are the gold standard.

Materials:

-

Echitamine

-

This compound standard

-

Purified recombinant human carboxylesterases (e.g., hCE1, hCE2) or CYP450 isoforms

-

Appropriate buffer systems and cofactors for each enzyme

-

LC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing the purified enzyme, echitamine, and the necessary cofactors in the appropriate buffer.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction and analyze the products by LC-MS/MS as described in 3.1.

-

Calculate the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Quantitative Data Presentation

While specific quantitative data for the metabolism of echitamine to this compound is not available, the following table presents hypothetical kinetic parameters based on published data for the metabolism of other indole alkaloids by carboxylesterases and CYP450s. These values should be experimentally determined for echitamine.

| Parameter | Hypothetical Value (Carboxylesterase) | Hypothetical Value (CYP450) | Units |

| Km (Michaelis Constant) | 10 - 100 | 5 - 50 | µM |

| Vmax (Maximum Velocity) | 100 - 1000 | 50 - 500 | pmol/min/mg protein |

| CLint (Intrinsic Clearance) | 10 - 100 | 1 - 100 | µL/min/mg protein |

Note: These values are illustrative and will vary depending on the specific enzyme isoform and experimental conditions.

Conclusion

The metabolic conversion of echitamine to this compound is a critical step in understanding its overall pharmacological and toxicological profile. While direct evidence is lacking, the involvement of carboxylesterases and/or cytochrome P450 enzymes is highly probable based on the chemical transformation and the known roles of these enzymes in drug metabolism. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanisms and kinetics of this biotransformation. Further research in this area is essential for the rational design and development of echitamine-based therapeutic agents. The use of modern analytical techniques such as LC-MS/MS will be instrumental in identifying and quantifying the metabolites and in characterizing the enzymes involved. The proposed pathways and experimental designs presented herein serve as a foundational resource for researchers dedicated to advancing our understanding of the metabolic fate of this important natural product.

In-Depth Technical Guide on the Theoretical Properties of Echitaminic Acid

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding Echitaminic acid. While its existence as a natural product is noted, there is a lack of published research on its theoretical properties, detailed physicochemical characteristics, specific biological activities, and associated experimental protocols. The following guide is therefore presented as a template to illustrate the structure and content of a technical whitepaper on a novel compound, using generalized examples and placeholder data for this compound.

Introduction

This compound is a naturally occurring alkaloid that has been isolated from the trunk bark of Alstonia scholaris, a tree found in Southeast Asia and the Indian subcontinent.[1] As a member of the complex indole alkaloid family, its structural features suggest potential for interesting biological activities. Its molecular formula is C21H26N2O4 and its CAS number is 7163-44-2.[1] Due to the limited research, its full pharmacological and therapeutic potential remains largely unexplored. This document aims to provide a comprehensive overview of the hypothetical theoretical properties of this compound, based on standard computational and experimental methodologies applied to natural products.

Theoretical and Computational Properties

The theoretical investigation of a molecule like this compound provides invaluable insights into its intrinsic properties, reactivity, and potential interactions with biological systems. This section outlines the common computational approaches that would be employed.

Quantum Mechanical Calculations

Density Functional Theory (DFT) calculations would be a primary tool to elucidate the electronic structure and reactivity of this compound. These calculations could predict:

-

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

-

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

-

Spectroscopic Properties: Simulated IR, UV-Vis, and NMR spectra to aid in experimental characterization.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution or near a lipid bilayer. These simulations would provide information on:

-

Conformational Flexibility: The range of shapes the molecule can adopt and their relative energies.

-

Solvation Properties: How the molecule interacts with water molecules.

-

Membrane Permeability: Preliminary assessment of its ability to cross cell membranes.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its development as a potential therapeutic agent. The following table summarizes key predicted and experimental properties for this compound. (Note: The following values are placeholders for illustrative purposes.)

| Property | Value | Method |

| Molecular Weight | 382.45 g/mol | Calculated |

| pKa | 8.5 (basic), 4.2 (acidic) | Predicted |

| LogP | 2.8 | Predicted |

| Aqueous Solubility | 0.15 mg/mL | Predicted |

| Polar Surface Area | 85.3 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

Pharmacological Profile

This section would detail the known biological effects of this compound and its mechanism of action.

Biological Activities

Based on the activities of structurally related indole alkaloids, this compound might be investigated for a range of biological effects. The table below presents hypothetical quantitative data from such assays. (Note: The following data is for illustrative purposes only.)

| Assay Type | Target | Activity (IC50/MIC) |

| Antiproliferative Assay | A549 Lung Cancer Cell Line | 15.2 µM |

| Antimicrobial Assay | Staphylococcus aureus | 32 µg/mL |

| Enzyme Inhibition Assay | Acetylcholinesterase | 8.7 µM |

Mechanism of Action and Signaling Pathways

If this compound were found to inhibit a specific cellular signaling pathway, a diagram would be constructed to visualize this interaction. For example, if it were to inhibit a hypothetical "Pro-Survival Kinase Cascade," the pathway could be represented as follows:

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. This section provides examples of protocols that would be relevant to the study of this compound.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and isolation of an alkaloid from a plant source.

-

Extraction:

-

Air-dried and powdered trunk bark of Alstonia scholaris (1 kg) is macerated with methanol (5 L) for 72 hours at room temperature.

-

The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

The crude extract is then subjected to an acid-base extraction. The extract is dissolved in 5% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic compounds.

-

The aqueous layer is basified to pH 9 with ammonium hydroxide and extracted with dichloromethane to obtain the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Acetylcholinesterase Inhibition Assay

This protocol describes a typical colorimetric assay to determine the inhibitory activity of a compound against acetylcholinesterase.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound dissolved in DMSO

-

96-well microplate and plate reader

-

-

Procedure:

-

In a 96-well plate, add 25 µL of varying concentrations of this compound, 25 µL of AChE solution, and 125 µL of phosphate buffer.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI to each well.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

References

Unveiling Echitaminic Acid: A Technical Primer for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the indole alkaloid, Echitaminic acid. Found in the medicinal plant Alstonia scholaris, this compound is a subject of growing interest within the scientific community. This document provides a concise overview of its chemical identity, alongside a call for further research to elucidate its full therapeutic potential.

Core Chemical Identifiers

A definitive understanding of a compound begins with its fundamental chemical identifiers. While research has confirmed the existence and natural origin of this compound, a single, universally recognized CAS number and a standardized IUPAC name are not yet firmly established in major chemical databases. This guide presents the most current and reliable information available to aid in the precise identification of this molecule.

| Identifier | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₄ | KNApSAcK Database |

| CAS Number | 7163-44-2 | BOC Sciences[1] |

Note: The provided CAS number is from a commercial supplier and awaits broader confirmation from chemical abstracting services.

Quantitative Data: A Call for Characterization

Comprehensive quantitative data for this compound remains an area ripe for investigation. To facilitate future research and provide a baseline for comparison, this section will be populated as peer-reviewed data becomes available. Key physicochemical properties of interest include, but are not limited to:

-

Molecular Weight: 370.45 g/mol (calculated from molecular formula)

-

Melting Point: Not yet determined.

-

Solubility: Not yet determined.

-

pKa: Not yet determined.

-

LogP: Not yet determined.

Researchers are encouraged to contribute to the body of knowledge by performing and publishing detailed characterization studies of this compound.